- Preparation of liquiritigenin precursor via Friedel-Crafts reaction of 1,3-alkoxybenzene with 4-alkoxycinnamic acid, and preparation of liquiritigenin from the same, Japan, , ,
Cas no 961-29-5 (Isoliquiritigenin)
Isoliquiritigenin is a flavonoid compound isolated from Glycyrrhiza uralensis Fisch. It has anti-tumor activity and can inhibit the activity of aldose reductase with an IC50 value of 320 nm Isoliquiritigenin is a potent inhibitor of influenza virus replication with an EC50 of 24.7 μ M
Isoliquiritigenin structure
Isoliquiritigenin Properties
Names and Identifiers
-
- Isoliquiritigenin
- 2',4,4'-TRIHYDROXYCHALCONE
- (e)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
- 2’,4,4’-trihydroxy-chalcon
- 4,4’-trihydroxychalcone(e)-2
- 4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-((e)-2-propen-1-on
- gu17
- ISOLIQUIRITIGENIN(P)
- ISOLIQUIRITIGENIN(RG)
- (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, 4,2μ,4μ-
- Trihydroxychalcone
- (E)-2',4,4'-Trihydroxychalcone
- 2',4,4'-Trihydroxy-trans-chalcone
- 2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (2E)-
- Isoliquiritigenin(ISL,GU 17, ILTG)
- 2',4',4-TRIHYDROXYCHALCONE
- 4,2',4'-TRIHYDROXYCHALCONE
- GU-17
- ISL
- Isoliquiritigen
- Isoliquiritigenin,4,2',4'-Trihydroxychalcone
- ISOLIQUIRTIGENIN
- Isqliquiritigenin
- 4,2′,4′-Trihydroxychalcone
- [ "" ]
- 6'-deoxychalcone
- (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- GU 17
- C15H12O4
- Chalcone, 2',4,4'-trihydroxy-
- B9CTI9GB8F
- 42'4'-trihydroxychalcone
- 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
- (2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-h
- (2E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (ACI)
- 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (E)- (ZCI)
- Chalcone, 2′,4,4′-trihydroxy- (6CI, 7CI, 8CI)
- 2′,4,4′-Trihydroxychalcone
- (E)-1-(2,4-Dihydroxy-phenyl)-3-(4-hydroxy-phenyl)-propenone
- "Isoliquiritigenin
- ConMedNP.2934
- (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propene-1-one
- SMR000112969
- trans-2',4,4'-trihydroxychalcone
- MLS002207240
- MLS006010045
- MLSMR
- MLS000438943
- +Expand
-
- MFCD00075907
- DXDRHHKMWQZJHT-FPYGCLRLSA-N
- 1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
- C(C1C=CC(O)=CC=1O)(=O)/C=C/C1C=CC(O)=CC=1
- 1914295
Computed Properties
- 256.073559g/mol
- 0
- 3.2
- 3
- 4
- 3
- 256.073559g/mol
- 256.073559g/mol
- 77.8Ų
- 19
- 331
- 0
- 0
- 0
- 1
- 0
- 1
- 57
- 0
- 256.25
Experimental Properties
- 2.69950
- 77.76000
- 504 °C at 760 mmHg
- 196.0 to 200.0 deg-C
- 504 °C at 760 mmHg
- H2O: <0.1 mg/mL
- Orange powder
- H2O: <0.1 mg/mL
- Light Sensitive & Hygroscopic
- 1.3840
Isoliquiritigenin Security Information
- GHS07
- FL7080000
- 3
- 26-37
- NONH for all modes of transport
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- 2-8°C
- 36/37/38
- Warning
Isoliquiritigenin Customs Data
- 2914501900
-
China Customs Code:
2914501900Overview:
2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Isoliquiritigenin Price
Isoliquiritigenin Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 d, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; cooled; overnight, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; cooled; overnight, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, reflux
Reference
- Reinvestigation of the synthesis of isoliquiritigenin: application of Horner-Wadsworth-Emmons reaction and Claisen-Schmidt condensationChemical & Pharmaceutical Bulletin, 2011, 59(7), 885-888,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 6 h, rt
Reference
- Synthesis and anti-tumor activity of novel aminomethylated derivatives of isoliquiritigeninMolecules, 2014, 19(11), 17715-17726,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 4 h, 30 °C
Reference
- Method for synthesizing isoliquiritigenin, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Barium hydroxide Solvents: Methanol ; 12 h, 50 °C; cooled
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 15 h, rt
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 15 h, rt
Reference
- Geometrically and Conformationally Restrained Cinnamoyl Compounds as Inhibitors of HIV-1 Integrase: Synthesis, Biological Evaluation, and Molecular ModelingJournal of Medicinal Chemistry, 1998, 41(21), 3948-3960,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; reflux; 20 min, reflux
1.2 pH 5
1.2 pH 5
Reference
- Synthesis of isoliquiritigeninShizhen Guoyi Guoyao, 2012, 23(10), 2454-2456,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Ethanol ; 5 min, rt
1.2 Reagents: Sodium hydroxide ; 6 - 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.2 Reagents: Sodium hydroxide ; 6 - 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Reference
- Structure-Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3',4',5'-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer ActivitiesJournal of Medicinal Chemistry, 2009, 52(22), 7228-7235,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 30 min, 70 °C
Reference
- Isoliquiritigenin derivatives inhibit rankl-induced osteoclastogenesis by regulating p38 and NF-κB activation in RAW 264.7 cellsMolecules, 2020, 25(17),,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 8 h, 30 °C
Reference
- Method for synthesis of isoliquiritigenin from 4-hydroxybenzaldehyde and 2,4-dihydroxyacetophenone, China, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ; 20 °C; 40 - 45 min, 20 °C
1.2 Reagents: Hydrogen bromide Solvents: Acetone ; 45 min, reflux
1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrogen bromide Solvents: Acetone ; 45 min, reflux
1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
Reference
- Method for synthesizing isoliquiritigenin, China, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: Ethanol ; 5 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Reference
- Preparation of isoliquiritigenin derivatives and use thereof inducing brown fat differentiation, Korea, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Silica , Potassium bisulfate Solvents: Polyethylene glycol ; 8 min, 5.3 - 5.7 bar, 92 - 99 °C
Reference
- Total synthesis and assignment of the absolute stereochemistry of xanthoangelol J: development of a highly efficient method for Claisen-Schmidt condensationTetrahedron, 2014, 70(3), 637-642,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 30 min, reflux
Reference
- Method for synthesis of Isoliquiritigenin, China, , ,
Synthetic Circuit 16
Reaction Conditions
Reference
- Preparation of chalcone derivatives, European Patent Organization, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane , Water ; 24 - 72 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
1.3 Reagents: Water
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
1.3 Reagents: Water
Reference
- Synthesis of (±)-Abyssinone I and related compounds: Their anti-oxidant and cytotoxic activitiesEuropean Journal of Medicinal Chemistry, 2009, 44(5), 2239-2245,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Calcium hydroxide Solvents: Methanol ; reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
Reference
- Calcium Hydroxide is an Efficient Catalyst for Synthesis of Polyhydroxy ChalconesSynthesis and Reactivity in Inorganic, 2013, 43(5), 617-620,
Isoliquiritigenin Raw materials
- 2-Hydroxy-4-(tetrahydropyran-2-yloxy)acetophenone
- 2-Propen-1-one, 1-[2,4-bis(methoxymethoxy)phenyl]-3-[4-(methoxymethoxy)phenyl]-, (2E)-
- (2E)-1-[2,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-3-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-propen-1-one
- 4-Hydroxybenzaldehyde
- 2-Propen-1-one, 1-[2-hydroxy-4-(methoxymethoxy)phenyl]-3-[4-(methoxymethoxy)phenyl]-, (2E)-
- 2-Propen-1-one, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-3-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-, (E)- (9CI)
- 2-Propen-1-one, 1-[2,4-bis(methoxymethoxy)phenyl]-3-(4-hydroxyphenyl)-, (E)- (9CI)
- 2-Propen-1-one, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxyphenyl]-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-, (2E)-
- 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-, (2E)-
- Paeonol
- 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-
- ETHANONE, 1-[2,4-BIS(METHOXYMETHOXY)PHENYL]-
- 4-(methoxymethoxy)benzaldehyde
- Benzaldehyde, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- 2',4'-Dihydroxyacetophenone
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Isoliquiritigenin Related Literature
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2008 25 555
-
2. Metabolism of 2′,4,4′-trihydroxychalcone in Amorpha fruticosa seedlings; structure and role of chalaurenol, a novel heterocyclic enol ether formed by enzymic oxidationMichael J. Begley,Leslie Crombie,A. Martin London,John Savin,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1987 2775
-
Azra Gholami,Nathan De Geyter,Jacob Pollier,Sofie Goormachtig,Alain Goossens Nat. Prod. Rep. 2014 31 356
-
Naw Hser Gay,Wilasinee Suwanjang,Waralee Ruankham,Napat Songtawee,Prapimpun Wongchitrat,Virapong Prachayasittikul,Supaluk Prachayasittikul,Kamonrat Phopin RSC Adv. 2020 10 16593
-
Hyang Yeon Lee,Seung Bum Park Mol. BioSyst. 2011 7 304
-
Nigel C. Veitch Nat. Prod. Rep. 2007 24 417
-
Takeshi Teshima,Madoka Takeishi,Tatsuo Arai New J. Chem. 2009 33 1393
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626
-
Dobromir A. Kalchevski,Vesselin Petrov,Alia Tadjer,Artur Nenov Phys. Chem. Chem. Phys. 2018 20 8924
-
Natália Martins,Lillian Barros,Montserrat Due?as,Celestino Santos-Buelga,Isabel C. F. R. Ferreira RSC Adv. 2015 5 26991
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